molecular formula C26H25F4N3O3S B2992610 2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide CAS No. 451480-14-1

2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide

Cat. No.: B2992610
CAS No.: 451480-14-1
M. Wt: 535.56
InChI Key: DEJFJHFUORJMDY-UHFFFAOYSA-N
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Description

2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide is a complex synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperazine core, a privileged scaffold frequently found in pharmacologically active molecules and numerous FDA-approved drugs due to its favorable physicochemical properties and ability to serve as a versatile scaffold for arranging pharmacophoric groups . The molecule also features a benzamide group and a sulfonyl linkage, functional groups common in many bioactive compounds. The strategic incorporation of fluorine and trifluoromethyl (CF3) groups is a well-established tactic in modern drug design, as these moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While the specific biological profile and mechanism of action for this precise molecule are areas for active investigation, compounds with similar structural features have demonstrated a wide range of therapeutic activities, making this a compelling candidate for exploration . This product is intended solely for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols and applicable regulations.

Properties

IUPAC Name

2-fluoro-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F4N3O3S/c1-17-6-5-7-19(14-17)33-13-12-32(16-18(33)2)37(35,36)20-10-11-23(27)21(15-20)25(34)31-24-9-4-3-8-22(24)26(28,29)30/h3-11,14-15,18H,12-13,16H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJFJHFUORJMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)benzamide is a complex organic molecule with potential therapeutic applications. It belongs to the class of sulfonylbenzamides, which are recognized for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following features:

  • Fluorine Substituent : Enhances lipophilicity and may improve receptor binding.
  • Sulfonamide Group : Often associated with antibacterial and antitumor activities.
  • Piperazine Moiety : Known for its role in modulating neurotransmitter receptors.

The molecular formula is C_{20}H_{21F_3N_3O_2S with a molecular weight of approximately 511.61 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways.
  • Apoptosis Induction : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through caspase activation.

In Vitro Studies

Recent research has shown that the compound exhibits significant cytotoxicity against various cancer cell lines. Below is a summary table of its activity:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction via caspase activation
U-937 (Leukemia)8.0Enzyme inhibition
A549 (Lung Cancer)15.0Receptor modulation

These results indicate that the compound has a promising profile as an anticancer agent.

Case Studies

  • Study on MCF-7 Cells : In a study evaluating the effects of this compound on MCF-7 breast cancer cells, it was found to significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed that it induced apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in xenograft models of breast cancer, suggesting that it may be effective in vivo as well .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for assessing the therapeutic potential:

  • Absorption : The presence of fluorine atoms enhances membrane permeability.
  • Metabolism : Likely metabolized by liver enzymes; further studies are needed to characterize metabolic pathways.
  • Toxicity Profile : Early studies indicate low toxicity at therapeutic doses, but comprehensive toxicological evaluations are necessary.

Comparison with Similar Compounds

N-(2-Amino-3-Nitrophenyl)-3-(4-Methylpiperazin-1-yl)-5-(Trifluoromethyl)Benzamide ()

  • Structure: Shares the trifluoromethylbenzamide core and 4-methylpiperazine group but lacks the sulfonyl bridge and m-tolyl substitution. The 2-amino-3-nitrophenyl group replaces the 2-(trifluoromethyl)phenylamide.
  • Synthesis: Prepared via coupling of 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoyl chloride with 1,2-diamino-3-nitrobenzene in CH₂Cl₂/acetonitrile .
  • Key Differences : The absence of sulfonyl linkage and m-tolyl substitution may reduce steric hindrance and alter receptor binding compared to the target compound.

N-(4-(Pyridin-2-yl)Phenyl)-5-(4-(2-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Pentanamide ()

  • Structure : Features a pentanamide linker between the piperazine and pyridinylphenyl group. The piperazine is substituted with 2-(trifluoromethyl)phenyl, contrasting with the target’s 3-methyl-4-(m-tolyl)piperazine.
  • Biological Relevance : Designed as a dopamine D3 receptor ligand, highlighting the role of trifluoromethyl and piperazine groups in CNS targeting .
  • Key Differences : The flexible pentanamide linker may enhance conformational adaptability, whereas the rigid sulfonyl bridge in the target compound could restrict binding modes.

N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-(4-Phenylpiperazin-1-yl)Acetamide ()

  • Structure : Substitutes the benzamide core with an acetamide backbone. The piperazine is unsubstituted (4-phenyl), differing from the target’s 3-methyl-4-(m-tolyl) substitution.
  • Molecular Weight : 397.82 g/mol (vs. ~550–600 g/mol estimated for the target compound), suggesting reduced steric bulk .
  • Key Differences : The chloro and trifluoromethyl groups on the phenyl ring may influence electronic properties, while the acetamide linker could alter metabolic stability.

N-[2-Fluoro-5-(Trifluoromethyl)Phenyl]-3-({4-Nitro-1H-Pyrazol-1-yl}Methyl)Benzamide ()

  • Structure : Retains the 2-fluoro-5-(trifluoromethyl)phenylamide group but replaces the sulfonyl-piperazine with a nitro-pyrazole moiety.
  • Molecular Formula : C₁₈H₁₂F₄N₄O₃ (408.31 g/mol), significantly smaller than the target compound .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacophore Features Reference
Target Compound 2-Fluoro, 5-(sulfonyl-3-methyl-4-(m-tolyl)piperazine), N-(2-(trifluoromethyl)phenyl) ~550–600 (estimated) Fluorinated core, sulfonamide-piperazine linker N/A
N-(2-Amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide 2-Amino-3-nitro, 4-methylpiperazine ~450 (estimated) Trifluoromethyl, aromatic amine
N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide Pyridinylphenyl, pentanamide linker, 2-(trifluoromethyl)phenyl-piperazine ~550 (estimated) Flexible linker, trifluoromethyl-piperazine
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide Chloro, acetamide linker, 4-phenylpiperazine 397.82 Chloro-substituted phenyl, acetamide
N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide 4-Nitro-pyrazole, fluorophenylamide 408.31 Nitro-heterocycle, fluorinated core

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